molecular formula C13H20BNO4S B8208439 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester

3-(Phenylsulfonyl)propylboronic acid diethanolamine ester

Cat. No.: B8208439
M. Wt: 297.2 g/mol
InChI Key: GVGMISKQPXUOMP-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)propylboronic acid diethanolamine ester is a chemical compound with the molecular formula C13H22BNO5S and a molecular weight of 315.19348 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester typically involves the reaction of 3-(Phenylsulfonyl)propylboronic acid with diethanolamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Phenylsulfonyl)propylboronic acid diethanolamine ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Phenylsulfonyl)propylboronic acid diethanolamine ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The sulfonyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

3-(Phenylsulfonyl)propylboronic acid diethanolamine ester can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of boronic acid and sulfonyl functionalities, providing a versatile tool for various chemical reactions and applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propyl]-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c16-20(17,13-5-2-1-3-6-13)12-4-7-14-18-10-8-15-9-11-19-14/h1-3,5-6,15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGMISKQPXUOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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